molecular formula C6H12ClNO B1445836 3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride CAS No. 1803562-22-2

3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride

Cat. No.: B1445836
CAS No.: 1803562-22-2
M. Wt: 149.62 g/mol
InChI Key: HERGXXSUQVJVAM-UHFFFAOYSA-N
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Description

3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride is a bicyclic compound with the molecular formula C6H12ClNO. It is a derivative of azabicycloheptane, featuring a nitrogen atom within its bicyclic structure. This compound is often used as a building block in organic synthesis and has applications in medicinal chemistry due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. This method allows for the incorporation of the azabicycloheptane core into various structures, including pharmaceuticals . The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as LiAlH4. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in its structure allows it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes and lead to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride is unique due to its specific bicyclic structure and the presence of a nitrogen atom. This allows it to participate in a wide range of chemical reactions and interact with biological targets in ways that similar compounds cannot .

Properties

IUPAC Name

3-azabicyclo[4.1.0]heptan-6-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-6-1-2-7-4-5(6)3-6;/h5,7-8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERGXXSUQVJVAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1(C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride
Reactant of Route 2
3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride
Reactant of Route 3
3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride
Reactant of Route 4
3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride
Reactant of Route 5
3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride
Reactant of Route 6
3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride

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